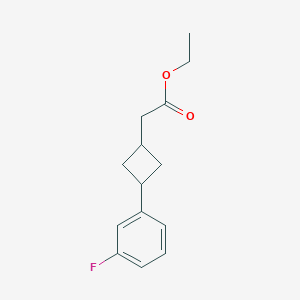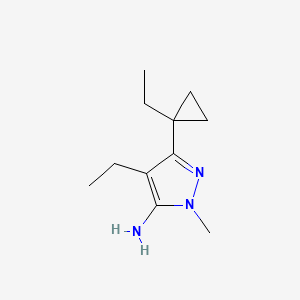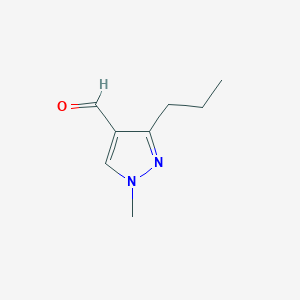
1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a propyl group at position 3, and an aldehyde group at position 4. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, resulting in the formation of the aldehyde group at position 4.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism by which 1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group, leading to different chemical and biological properties.
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the propyl group, which affects its reactivity and applications.
1-Methyl-3-propyl-1H-pyrazole-5-carbaldehyde: The aldehyde group is at position 5 instead of position 4, resulting in different chemical behavior.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-methyl-3-propylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-4-8-7(6-11)5-10(2)9-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
TWGUTVJCOKIGJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C=C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


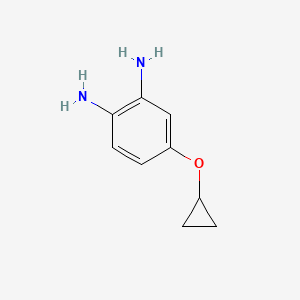
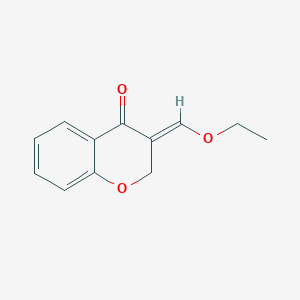


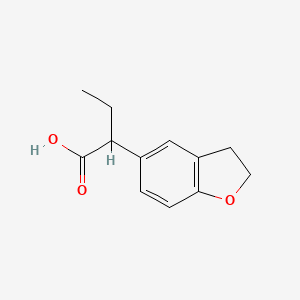
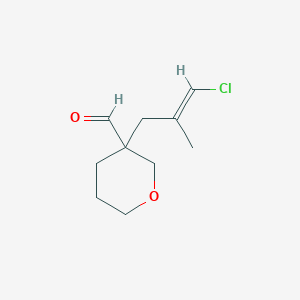
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
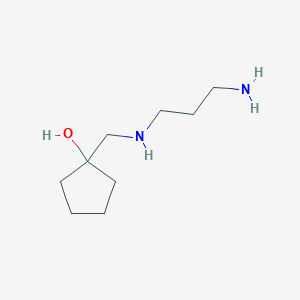
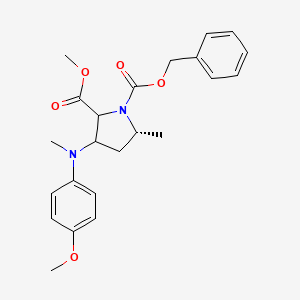


![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
